molecular formula C8H2N2O2 B1606114 2,3-DICYANO-1,4-BENZOQUINONE CAS No. 4622-04-2

2,3-DICYANO-1,4-BENZOQUINONE

Cat. No.: B1606114
CAS No.: 4622-04-2
M. Wt: 158.11 g/mol
InChI Key: DNXUGBMARDFRGG-UHFFFAOYSA-N
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Description

2,3-Dicyano-1,4-benzoquinone is an electron-deficient quinone derivative that serves as a valuable building block and precursor in advanced research applications. Its structure, featuring electron-withdrawing cyano groups on a quinone core, makes it a molecule of interest in the development of charge-transfer complexes and organic electronic materials . In specialized organic synthesis, it can be utilized as a precursor for the synthesis of more complex quinone-based systems, such as the widely used reagent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Researchers value this compound for fundamental studies on electron-transfer processes and as a potential intermediate in the synthesis of novel compounds with tailored redox properties. As a strong electrophile, it can participate in reactions with various nucleophiles, enabling the exploration of new chemical pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
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InChI

InChI=1S/C8H2N2O2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2H
Source PubChem
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InChI Key

DNXUGBMARDFRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=C(C1=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID4063537
Record name 1,4-Cyclohexadiene-1,2-dicarbonitrile, 3,6-dioxo-
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Molecular Weight

158.11 g/mol
Source PubChem
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CAS No.

4622-04-2
Record name 3,6-Dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile
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Record name 2,3-Dicyano-p-benzoquinone
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Record name 1,4-Cyclohexadiene-1,2-dicarbonitrile, 3,6-dioxo-
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Record name 1,4-Cyclohexadiene-1,2-dicarbonitrile, 3,6-dioxo-
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Record name 2,3-dicyano-p-benzoquinone
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Record name 2,3-DICYANO-P-BENZOQUINONE
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Advanced Synthetic Methodologies for 2,3 Dicyano 1,4 Benzoquinone and Its Derivatives

Optimized Laboratory-Scale Syntheses of 2,3-DICYANO-1,4-BENZOQUINONE

The laboratory preparation of this compound often proceeds through its hydroquinone (B1673460) precursor, 2,3-dicyanohydroquinone (B1218488). A method has been developed that starts from p-benzoquinone, avoiding highly toxic reagents and facilitating easier industrial application. google.com This two-step process first involves the synthesis of an intermediate, 2,3-diformyl hydroquinone, which is then converted to the target dicyano compound. google.com

The initial step involves heating a mixture of p-benzoquinone, urotropine, and an organic acid such as polyphosphoric acid, acetic acid, or trifluoroacetic acid. google.com The organic acid serves as both a solvent and an acidic environment provider, showing good compatibility with the reactants. google.com After the reaction, cooling and transfer into ice water yield the 2,3-diformyl hydroquinone intermediate. google.com This intermediate is then subjected to an oximation and elimination reaction with hydroxylamine (B1172632) hydrochloride to produce 2,3-dicyanohydroquinone. google.com The final step, oxidation of the resulting 2,3-dicyanohydroquinone, yields the target this compound. This oxidation can be achieved using various oxidizing agents.

Table 1: Two-Step Synthesis of 2,3-Dicyanohydroquinone

Step Starting Material Reagents Key Intermediate Benefit
1 p-Benzoquinone Urotropine, Organic Acid (e.g., Polyphosphoric acid) 2,3-Diformyl hydroquinone Provides acidic environment with good reactant compatibility. google.com

Synthesis of Chemically Modified this compound Analogs

Modifying the core structure of this compound allows for the fine-tuning of its electronic and physical properties. Synthetic methodologies have been developed to introduce a variety of functional groups onto the benzoquinone ring.

Hydroxyquinones are a significant class of compounds, with many exhibiting unique biological activities. mdpi.com A general and widely applicable method for preparing hydroxyquinone moieties is the Thiele-Winter acetoxylation, which involves reacting a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst. mdpi.com The resulting triacetoxy derivative is then hydrolyzed and oxidized to yield the desired hydroxyquinone. mdpi.com

More specifically for analogs of dicyanobenzoquinones, a straightforward synthesis for a hydroxylated derivative has been demonstrated through the simple chemical hydrolysis of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net This reaction produces 2,3-dichloro-5-hydroxy-6-cyano-1,4-benzoquinone (DHCQ) in an 80% yield. researchgate.net This method highlights a practical route to introduce a hydroxyl group onto the cyano-substituted quinone core. researchgate.net

Table 2: Synthesis of a Hydroxylated DDQ Analog

Precursor Product Method Yield Reference

The functionalization of the benzoquinone scaffold extends beyond hydroxylation to include various other substituents, such as alkynyl and glycosyl groups.

A general protocol for synthesizing 2,3-dialkynyl-1,4-benzoquinones has been developed. kiku.dk This multi-step process begins with 1,4-dimethoxy-2,3-diiodobenzene, which undergoes a Sonogashira cross-coupling reaction under microwave irradiation to introduce the alkynyl groups. kiku.dk The resulting 1,4-dimethoxy-2,3-dialkynylbenzenes are then oxidized using ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous acetonitrile (B52724) to produce the final 2,3-dialkynyl-1,4-benzoquinones. kiku.dk

Furthermore, sugar-substituted derivatives have been synthesized starting from 2,3-dicyanohydroquinone. researchgate.net In one example, 2,3-dicyanohydroquinone was reacted with a protected galactose derivative under Mitsunobu conditions (using diethylazodicarboxylate and triphenylphosphine) to yield a glycosylated phthalonitrile (B49051) precursor with a 46% yield. researchgate.net Such precursors are key for creating more complex molecules like glycosylated phthalocyanines. researchgate.net

Table 3: Synthesis of Other Substituted Benzoquinone Analogs

Derivative Type Starting Material Key Reactions Final Product Example Reference
Alkynyl 1,4-Dimethoxy-2,3-diiodobenzene Sonogashira cross-coupling, CAN oxidation 2,3-Dialkynyl-1,4-benzoquinones kiku.dk

Green Chemistry Approaches in Synthetic Routes for this compound and Related Systems

Modern synthetic chemistry emphasizes the development of environmentally benign methods. For the synthesis of dicyanobenzoquinones and related systems, several green approaches have been explored to minimize waste, avoid hazardous solvents, and use milder conditions.

Mechanochemistry, specifically ball milling, has been successfully employed for reactions involving the related compound DDQ. beilstein-journals.orgnih.gov This solvent-free approach aligns with the principles of green chemistry and can be an alternative to traditional solution-based protocols for synthesizing various heterocyclic compounds. beilstein-journals.org Another eco-friendly method involves a simple grinding protocol where bulk materials are reacted at room temperature without any solvent, generating the desired products in excellent yields (92-95%). nih.gov

Bioinspired catalytic systems also represent a significant green advancement. A cooperative system using laccase, an eco-friendly biocatalyst, and a catalytic amount of DDQ has been developed for aerobic oxidative cyclization reactions. rsc.orgacademie-sciences.fr This method uses molecular oxygen from the air as the ultimate oxidant and aqueous media as the solvent, avoiding toxic transition metals and halide catalysts. rsc.org The regeneration of DDQ from its reduced hydroquinone form by a co-oxidant is a key strategy to reduce waste. academie-sciences.fr While stoichiometric co-oxidants like MnO₂ have been used, systems that use molecular oxygen as the terminal oxidant are particularly desirable. academie-sciences.frresearchgate.netacs.org

Table 4: Green Synthetic Approaches for DDQ and Related Systems

Green Approach Key Features Example Application Benefit
Mechanochemistry Solvent-free ball milling at room temperature. beilstein-journals.orgnih.gov Synthesis of benzimidazoles and quinazolinones. beilstein-journals.org Reduces solvent waste, environmentally benign. beilstein-journals.org
Grinding Protocol Solvent-free grinding of bulk reactants. nih.gov Synthesis of charge-transfer complexes. nih.gov Highly efficient, clean, avoids hazardous solvents. nih.gov
Biocatalysis Laccase/DDQ cooperative system with O₂ as oxidant. rsc.orgacademie-sciences.fr Aerobic oxidation of tetrahydroquinazolines. academie-sciences.fr Uses a green oxidant and biocatalyst in aqueous media. rsc.org

Fundamental Reactivity and Mechanistic Investigations of 2,3 Dicyano 1,4 Benzoquinone

Electron Transfer Chemistry and Redox Properties

DDQ is a potent oxidizing agent due to its high electron affinity. researchgate.net It can accept electrons through various mechanisms, leading to the formation of different reduced species. These processes are central to its utility in a wide range of chemical transformations. nih.govrsc.orgnih.govrsc.org DDQ exhibits three accessible oxidation states: the quinone (oxidized form), the semiquinone (one-electron reduced), and the hydroquinone (B1673460) (two-electron reduced). researchgate.netnih.govrsc.orgnih.govrsc.org

A primary mode of action for DDQ involves hydride transfer, where it abstracts a hydride ion (H⁻) from a substrate. nih.govrsc.orgnih.govrsc.org This process is particularly effective for the dehydrogenation of hydroaromatic compounds and the oxidation of activated C-H bonds. core.ac.uk The mechanism is often described as a two-step process involving an initial rate-determining transfer of a hydride ion, followed by a rapid proton transfer to form the hydroquinone. du.ac.in

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided detailed insights into the hydride transfer mechanism. nsf.gov These studies suggest that the reaction often proceeds through a one-step hydride transfer within a charge-transfer complex formed between the substrate and DDQ. nsf.gov Two competing pathways for this transfer are often considered: attack at the carbonyl oxygen (O-attack) or at a cyano-substituted carbon (C-attack) of the DDQ molecule. The relative energies of these pathways can vary depending on the substrate. nsf.gov For instance, in the oxidation of 1,4-cyclohexadiene, the O-attack is favored, while for certain benzylic ethers, the C-attack has a slightly lower activation barrier. nsf.gov The formation of charge-transfer complexes as true intermediates in these reactions is supported by the observation of negative activation enthalpies in kinetic studies. rsc.org

The rate of hydride abstraction by DDQ is influenced by the nature of the hydride donor. acs.org A clear distinction in mechanism is observed between C-H donors and other types like Sn-H and B-H donors. acs.org C-H donors typically transfer a hydride to the carbonyl oxygen of DDQ, whereas Sn-H and B-H donors transfer it to a cyano-substituted carbon. acs.org

The general mechanism for dehydrogenation by DDQ is proposed to involve the transfer of a hydride to the quinone oxygen, followed by the transfer of a proton to the resulting phenolate (B1203915) ion. nih.govcore.ac.uk

In addition to hydride transfer, DDQ can participate in single-electron transfer (SET) processes. In these reactions, DDQ accepts a single electron from a donor molecule to form a radical anion, DDQ•⁻. frontiersin.org This process is particularly relevant in photoredox catalysis, where visible-light excitation significantly enhances the one-electron oxidizing capacity of DDQ. uni-regensburg.deresearchgate.net The excited-state DDQ (DDQ*) is a very strong oxidant capable of oxidizing even relatively stable molecules like benzene (B151609) and fluoroarenes. uni-regensburg.de

The formation of the DDQ radical anion is a key step in many synthetic transformations. uni-regensburg.de For example, in the presence of a suitable substrate, the SET from the substrate to DDQ generates a substrate radical cation and the DDQ radical anion. frontiersin.org These reactive intermediates can then undergo further reactions to form new chemical bonds. uni-regensburg.de The stability of the DDQ radical anion can be enhanced through the formation of charge-transfer complexes with the substrate radical cation. mdpi.com

The reduction of quinones can occur in two sequential one-electron transfer reactions. nih.gov In aprotic media, quinones like DDQ undergo a two-step reduction, first forming a short-lived semiquinone intermediate, which is then reduced to a quinone dianion. wikipedia.org

The one-electron reduction of DDQ leads to the formation of the semiquinone radical anion (DDQ•⁻), while a two-electron reduction results in the formation of the hydroquinone dianion (DDQH₂²⁻). researchgate.netnih.govrsc.orgnih.govrsc.org The semiquinone is a relatively stable free radical intermediate. nih.gov

The hydroquinone form of DDQ, DDQH₂, is the final product of many oxidation reactions mediated by DDQ. nih.gov For example, after a hydride transfer and subsequent proton transfer, the stable hydroquinone is formed. du.ac.in In some reactions, the reduced DDQ-hydroquinone form can precipitate out of the reaction mixture, particularly in nonpolar solvents. nih.govrsc.org

The reactivity of these reduced forms is also significant. The semiquinone radical can be further reduced by NADH analogues to the hydroquinone anion. oup.com The hydroquinone can be reoxidized back to the quinone form by a suitable oxidant, allowing for catalytic cycles where DDQ is used in substoichiometric amounts. acs.org For instance, manganese dioxide (MnO₂) can be used as a terminal oxidant to regenerate DDQ from its hydroquinone form. acs.org

C-H Functionalization Reactions

DDQ is a highly effective reagent for promoting the functionalization of C-H bonds, a process of significant importance in organic synthesis for increasing molecular complexity. nsf.govnih.gov This reagent is particularly adept at cleaving benzylic and allylic C-H bonds. nsf.govnih.gov

The oxidative cleavage of benzylic and allylic C-H bonds by DDQ is a widely used transformation. nsf.govnih.gov This reaction can be coupled with either intramolecular or intermolecular nucleophilic addition to form new carbon-carbon or carbon-heteroatom bonds. nsf.govnih.gov

The mechanism of this activation typically involves a hydride transfer from the benzylic or allylic position to DDQ, generating a carbocation intermediate. nsf.govrsc.org The stability of this carbocation is a key factor dictating the reactivity. nsf.gov DFT calculations have shown that these reactions proceed through a hydride transfer within a charge transfer complex. nsf.gov The reactivity is also influenced by the degree of charge transfer in the transition state and, in some cases, by secondary orbital interactions. nsf.gov

For example, the C-H activation of the methyl group of toluene (B28343) and its derivatives by DDQ leads to the formation of insertion products via a rate-determining hydride abstraction. rsc.org Similarly, benzylic and allylic ethers can be oxidized by DDQ to yield substitution products through the formation of a stable benzylic or allylic cation intermediate. nih.govrsc.org This strategy has been applied to the synthesis of various cyclic compounds and nitrogen heterocycles. acs.orgnih.gov

While DDQ is most commonly employed for benzylic and allylic C-H activation, it can also functionalize other types of C-H bonds. For instance, DDQ has been used for the direct and efficient C(sp³)–H functionalization of N-acyl/sulfonyl tetrahydroisoquinolines. frontiersin.org This reaction proceeds through the oxidation of the substrate by DDQ to form a reactive and stable N-acyl/sulfonyl iminium ion, which is then trapped by a nucleophile. frontiersin.org A proposed mechanism for this transformation involves an initial single electron transfer from the substrate to DDQ to generate a radical cation. frontiersin.org

Table of Compounds

Mechanistic Studies of C-H Cleavage and Functionalization

The oxidative cleavage of C-H bonds, particularly at benzylic and allylic positions, by 2,3-dicyano-1,4-benzoquinone (a specific isomer of dichlorodicyanobenzoquinone, often referred to as DDQ) is a cornerstone of its reactivity, enabling the synthesis of complex molecules. acs.orgnih.gov Mechanistic investigations, primarily through computational studies using Density Functional Theory (DFT), have shed light on the intricate pathways of these transformations. acs.orgnih.govnsf.gov

It has been established that the functionalization of C-H bonds by this reagent proceeds through a hydride transfer mechanism occurring within a charge-transfer complex formed between the substrate and the quinone. acs.orgnih.govnsf.gov This process is distinct from single electron transfer (SET) or hydrogen atom transfer (HAT) pathways. nsf.gov The reactivity in these C-H cleavage reactions is governed by several key factors:

Stability of the Carbocation Intermediate: The rate of the reaction is significantly influenced by the stability of the carbocation that is formed upon hydride abstraction. acs.orgnih.govnsf.gov

Degree of Charge Transfer: The extent of charge transfer in the transition state plays a crucial role in dictating the reaction's feasibility. acs.orgnih.govnsf.gov

Secondary Orbital Interactions: In some cases, secondary orbital interactions between the π orbital of the developing cation and the Lowest Unoccupied Molecular Orbital (LUMO) of the quinone contribute to the reactivity. acs.orgnsf.gov

Two primary competing pathways for the hydride transfer have been identified: attack at the oxygen atom (O-attack) and attack at a carbon atom (C-attack) of the quinone. nsf.gov DFT calculations have shown that both mechanisms can be operative and often have similar activation energies, indicating that both should be considered when studying the reactivity of different substrates. nsf.gov For instance, in the reaction with a benzylic ether, the O-attack is the most thermodynamically favorable pathway, leading to the formation of a carbocation intermediate and the corresponding hydroquinone anion. nsf.gov Conversely, the C-attack pathway, while leading to the same carbocation, forms a less stable, nonaromatized hydroquinone anion isomer and is slightly endergonic. nsf.gov

A linear free energy relationship has been developed to predict the reactivity of various C-H bonds based on the electronic properties of the substrate, providing a valuable model for anticipating the outcomes of these oxidative functionalizations. acs.orgnih.gov

Cycloaddition Reactions

This compound is a versatile participant in various cycloaddition reactions, a class of pericyclic reactions that are fundamental in the construction of cyclic systems. wikipedia.org Its electron-deficient nature makes it a potent component in these transformations.

Diels-Alder Reactions with Various Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In this context, this compound typically acts as the dienophile, reacting with a conjugated diene. The electron-withdrawing cyano groups on the benzoquinone ring significantly enhance its reactivity as a dienophile. libretexts.org

These reactions have been successfully employed with a range of dienes. For instance, the reaction of this compound with cyclopentadiene (B3395910) has been a subject of kinetic and thermochemical studies. researchgate.netresearchgate.net The reaction can also be utilized in one-pot sequences, combining a Diels-Alder reaction with subsequent transformations like Suzuki coupling and oxidation. organic-chemistry.org

The formation of Diels-Alder adducts is subject to both kinetic and thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the endo product due to a lower energy transition state. masterorganicchemistry.com At higher temperatures, the Diels-Alder reaction can become reversible, leading to an equilibrium where the product distribution is governed by the thermodynamic stability of the adducts, often favoring the exo product. masterorganicchemistry.com

Studies on the reaction of cyclopentadiene with this compound have provided detailed kinetic and thermochemical data, including the enthalpies of the reaction leading to the formation of both mono- and bis-adducts. researchgate.netresearchgate.net The rate of these reactions can be dramatically accelerated in certain solvent systems, such as 5 M lithium perchlorate (B79767) in diethyl ether. acs.org The interplay between kinetics and thermodynamics is crucial, as reactions that may appear kinetically favorable might only yield small amounts of the adduct if the equilibrium is unfavorable. nih.gov

Table 1: Kinetic and Thermodynamic Aspects of Diels-Alder Reactions
FeatureDescriptionReference
Control Can be under kinetic or thermodynamic control depending on temperature. masterorganicchemistry.com
Kinetic Product Typically the endo adduct, formed faster at lower temperatures. masterorganicchemistry.com
Thermodynamic Product Typically the exo adduct, more stable and favored at higher temperatures where the reaction is reversible. masterorganicchemistry.com
Rate Acceleration Significant rate increases observed in specific solvent systems like 5 M LiClO4 in diethyl ether. acs.org
Equilibrium The reversibility of the reaction at higher temperatures influences the final product distribution. masterorganicchemistry.comnih.gov

The Diels-Alder reaction is known for its high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.org For instance, a cis-dienophile will lead to a product with cis stereochemistry at the newly formed stereocenters, and a trans-dienophile will result in a trans product. libretexts.org

Regioselectivity becomes important when both the diene and the dienophile are unsymmetrical. The substitution pattern on both reactants dictates the orientation of the cycloaddition. researchgate.net In the case of this compound, which is itself a substituted dienophile, its reactions with unsymmetrical dienes can lead to a mixture of regioisomers. The electronic effects of the substituents on both the diene (electron-donating groups) and the dienophile (electron-withdrawing groups) play a major role in determining the regiochemical outcome. libretexts.org DFT studies have been employed to understand and predict the regioselectivity in such polar Diels-Alder reactions. researchgate.net

Table 2: Stereochemical and Regiochemical Control in Diels-Alder Reactions
AspectControlling FactorsOutcomeReference
Stereospecificity Stereochemistry of the dienophile (cis or trans).The relative configuration of substituents on the dienophile is retained in the cyclohexene (B86901) product. libretexts.org
Regioselectivity Electronic nature of substituents on both the diene and dienophile.Governs the orientation of addition when both reactants are unsymmetrical. libretexts.orgresearchgate.net
Endo Rule Secondary orbital interactions between the diene and dienophile.Often favors the formation of the endo adduct under kinetic control. masterorganicchemistry.com

[2+2] Cycloaddition Reactions

Beyond the more common Diels-Alder reaction, this compound can also participate in [2+2] cycloaddition reactions. These reactions typically occur with alkynes, particularly those bearing electron-donating groups, to form cycloadducts. clockss.org For example, arylethynyl-2H-cyclohepta[b]furan-2-ones react with this quinone to yield the corresponding [2+2] cycloadducts in good yields. clockss.org

However, the success of these reactions is sensitive to the electronic nature of the alkyne. Highly electron-donating aryl groups on the acetylene (B1199291) terminus can prevent the desired [2+2] cycloaddition from occurring. clockss.org These novel adducts are often stable crystalline compounds. clockss.org

Intramolecular Cyclization Processes

This compound is a highly effective reagent for promoting intramolecular cyclization reactions. pitt.edunih.gov This is often achieved through the oxidative activation of a C-H bond, generating an intermediate carbocation (an oxocarbenium ion in the case of ethers) that is then trapped by an intramolecular nucleophile. pitt.edu

This methodology has been successfully applied to a variety of substrates, including aromatic methyl ethers, where common protecting groups are well-tolerated. pitt.edu The enol acetate (B1210297) group has proven to be a particularly reliable and productive nucleophile in these reactions, leading to 2,6-disubstituted tetrahydropyrone products with high diastereoselectivity, exclusively forming the cis isomer. pitt.edu This method is also effective in macrocyclic systems, where the formation of macrocyclic oxocarbenium ions proceeds readily, albeit at a slower rate than in acyclic counterparts, without a significant impact on the yield or diastereoselectivity. pitt.edu Furthermore, this quinone can catalyze tandem oxidative reactions that involve an intramolecular cyclization step, for example, in the synthesis of pyrido[2,3-d]pyrimidines. thieme-connect.com

Nucleophilic and Electrophilic Reactions

This compound and its halogenated derivatives are potent electron acceptors, a property that dictates their reactivity. They readily engage in reactions with both nucleophiles and, in a more nuanced capacity, act as catalysts for electrophilic-type transformations.

A hallmark reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is the oxidative cleavage of activated C–H bonds, particularly those in benzylic and allylic positions. acs.orgnih.gov This process is not a simple oxidation but is coupled with the addition of a nucleophile, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnsf.gov

The mechanism of these transformations has been elucidated through detailed computational studies. nih.gov The reaction initiates with the formation of a charge-transfer complex between the substrate and DDQ. nsf.gov This is followed by the rate-determining step: a hydride transfer from the substrate's benzylic or allylic position to the DDQ molecule. nih.govnsf.gov This transfer generates a stabilized carbocation intermediate and the reduced hydroquinone form of DDQ. nih.gov The reactivity is governed by several factors, including the stability of this carbocation intermediate and the degree of charge transfer in the transition state. nih.govnsf.gov In the final step, the carbocation is trapped by an intra- or intermolecular nucleophile to furnish the final product. acs.orgnih.gov This powerful strategy has been widely applied in the synthesis of complex organic molecules. nsf.gov

Beyond its role as an oxidant, the electron-deficient nature of the quinone ring allows 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to function as a Lewis acid. researchgate.netmendeley.com In this capacity, it can activate substrates towards nucleophilic attack under very mild conditions. researchgate.net This catalytic behavior has been exploited to promote the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. researchgate.net A notable application is in the synthesis of benzimidazoles, where DDQ facilitates the necessary bond-forming steps. researchgate.netmendeley.com

Photochemical Reactivity of this compound

Irradiation with light dramatically alters the chemical properties of dicyanobenzoquinones, unlocking powerful oxidative pathways that are not accessible in the ground state.

Upon irradiation with visible light, the one-electron oxidizing capability of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is significantly enhanced. researchgate.netuni-regensburg.dersc.org The molecule absorbs light to reach an excited state (DDQ), which is a much stronger oxidant than its ground-state counterpart. uni-regensburg.dersc.org This excited state can be either a singlet or a longer-lived triplet state (³DDQ). researchgate.net

The excited-state DDQ* can abstract a single electron from a wide range of organic substrates, including benzene, olefins, benzyls, and even alkanes, to generate their corresponding radical cations. researchgate.netuni-regensburg.dersc.org Simultaneously, DDQ is converted into its semiquinone radical anion (DDQ•−). uni-regensburg.deresearchgate.net These newly formed, highly reactive radical intermediates are the key players in subsequent bond-forming reactions. uni-regensburg.dersc.org The generation of these radical species underpins the utility of DDQ in photoredox catalysis. rsc.org

The ability of excited-state DDQ to generate radical intermediates has been harnessed in a variety of visible-light-mediated photoredox catalytic transformations. uni-regensburg.de A prominent application is the mild and selective cleavage of benzyl (B1604629) ethers, a common protecting group in organic synthesis. mpg.deacs.org Using DDQ as a catalytic photooxidant, stable benzyl ethers can be cleaved in the presence of sensitive functional groups like azides and alkenes, which are often incompatible with harsher, traditional deprotection methods. mpg.dechemrxiv.org This renders benzyl ethers as temporary, orthogonal protecting groups, expanding their strategic utility in the synthesis of complex molecules like carbohydrates. acs.orgresearchgate.net

Metal-Free and Organocatalytic Transformations

A significant advantage of using this compound and its analogs is the ability to effect complex transformations without the need for transition-metal catalysts. This aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals.

DDQ has been employed as an efficient organocatalyst for a range of reactions. colab.wsdu.ac.in For instance, it catalyzes the metal-free C-H amination of N-Ts-2-alkenylanilines to produce substituted indoles. du.ac.in Another key area is in oxidative dehydrogenation reactions. A highly efficient organocatalytic system combining catalytic DDQ with sodium nitrite (B80452) (NaNO₂) uses dioxygen from the air as the terminal oxidant to convert dihydroarenes into their aromatic counterparts. nih.gov This system operates through a synergistic catalytic cycle involving two redox couples: DDQ/DDQ-H₂ and NO₂/NO. nih.gov

To enhance the economic and environmental viability of these reactions, methods have been developed that use only catalytic amounts of DDQ in conjunction with an inexpensive and benign stoichiometric co-oxidant. nih.gov For example, manganese dioxide (MnO₂) has been successfully used as the terminal oxidant to regenerate DDQ in situ, enabling oxidative cyclizations, dehydrogenations, and the formation of carbon-carbon bonds. nih.gov

Table of Reaction Data

The following table summarizes results for the organocatalytic oxidative dehydrogenation of various dihydroarenes using a DDQ/NaNO₂ system with O₂ as the terminal oxidant.

EntrySubstrateProductYield (%)
19,10-dihydroanthraceneAnthracene99
21,4-cyclohexadieneBenzene99
31,2-dihydronaphthaleneNaphthalene91
4AcenaphtheneAcenaphthylene~70
5TetralinNaphthalene~70
Data sourced from a study on organocatalytic dehydrogenation. nih.gov

Applications of 2,3 Dicyano 1,4 Benzoquinone in Advanced Organic Synthesis

Role as an Oxidative Reagent in Complex Molecule Synthesis

DDQ's primary role in complex molecule synthesis is that of a potent oxidant. nih.gov It is widely utilized for the functionalization of activated C–H bonds and the dehydrogenation of saturated carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. nih.govnih.gov Its utility stems from its capacity to act as a strong electron acceptor, facilitating reactions that are crucial in the construction of intricate molecular architectures. du.ac.in

Dehydrogenation is a cornerstone application of DDQ, enabling the conversion of hydroaromatic and heterocyclic compounds into their corresponding aromatic systems. rsc.orgasccollegekolhar.in The reaction mechanism is generally proposed to involve a rate-determining hydride transfer from the substrate to the quinone, followed by a rapid proton transfer to form the stable hydroquinone (B1673460) byproduct. nih.govrsc.orgcore.ac.uk This process is particularly effective for substrates where the transition state carbocation is stabilized by adjacent alkenes or aromatic moieties. du.ac.in

In synthetic chemistry, this reaction is a powerful tool for aromatization. asccollegekolhar.in For example, it is used to convert tetralin to naphthalene and is a key step in the synthesis of steroid-based molecules like equilin. asccollegekolhar.in The dehydrogenation of hydroaromatic heterocycles is also a common strategy, serving to rearomatize rings after nucleophilic additions. du.ac.in This method has been successfully applied to the synthesis of a variety of heterocyclic compounds, including those synthesized via the Hantzsch pyridine (B92270) synthesis. asccollegekolhar.insantiago-lab.com DDQ is also effective in forming α,β-unsaturated carbonyl compounds from saturated ketones. rsc.orgorganicchemistrydata.org

Table 1: Examples of DDQ-Mediated Dehydrogenation Reactions
SubstrateProductConditionsYieldReference
TetralinNaphthaleneDDQ, Boiling Benzene (B151609)High asccollegekolhar.in
AcenaphtheneAcenaphthyleneDDQ, Boiling BenzeneHigh asccollegekolhar.in
3-Keto-steroidsα,β-unsaturated 3-keto-steroidsDDQGood to Excellent du.ac.in
2-Thiazolines/2-Oxazolines2-Thiazoles/2-OxazolesDDQModerate to Excellent nih.gov
DihydronaphthaleneNaphthalene0.1 equiv. DDQ, MnO₂, CH₂Cl₂96% nih.gov

DDQ is a highly selective reagent for the cleavage of certain protecting groups, a critical operation in multi-step synthesis. du.ac.in Its utility is most pronounced in the deprotection of electron-rich benzyl (B1604629) and silyl (B83357) ethers.

Benzyl Ethers : The oxidative removal of the p-methoxybenzyl (PMB) ether is one of the most common applications of DDQ. rsc.orgorganicchemistrydata.orgacsgcipr.org This reaction proceeds through the formation of a charge-transfer complex, followed by oxidation to a quinone methide, which is then hydrolyzed. acsgcipr.org The high selectivity of DDQ allows for the cleavage of PMB ethers in the presence of other protecting groups, such as simple benzyl (Bn) ethers, making it a key tool for orthogonal protection strategies. santiago-lab.com Recent advancements have shown that deprotection of standard benzyl ethers can be achieved efficiently with DDQ under photoirradiation. organic-chemistry.orgorganic-chemistry.orgelsevierpure.com

Silyl Ethers : DDQ can also effect the deprotection of silyl ethers. thieme-connect.com It readily hydrolyzes triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) ethers to their corresponding alcohols, often with only a catalytic amount of DDQ in an aqueous solvent system. rsc.orgresearchgate.net A particularly useful transformation is the direct oxidation of allylic and benzylic silyl ethers to α,β-unsaturated carbonyl compounds under neutral conditions, a reaction that combines deprotection and oxidation into a single step. thieme-connect.com

Table 2: Oxidative Deprotection using DDQ
Protecting GroupSubstrate TypeProductKey FeaturesReference
p-Methoxybenzyl (PMB) EtherPrimary/Secondary AlcoholsAlcoholHighly selective; other groups like Benzyl (Bn) ethers are stable. rsc.orgsantiago-lab.comacsgcipr.org
Benzyl (Bn) EtherPrimary/Secondary AlcoholsAlcoholRequires photoirradiation (e.g., 365 nm UV light) for efficient cleavage. organic-chemistry.orgorganic-chemistry.org
Allylic/Benzylic Silyl Ether (e.g., TBS)Allylic/Benzylic AlcoholsAldehyde/KetoneOne-step oxidation/deprotection under neutral conditions. thieme-connect.com
Triethylsilyl (TES) EtherAlcoholsAlcoholCleaved more easily than TBDMS ethers using catalytic DDQ. rsc.orgresearchgate.net
tert-Butyldimethylsilyl (TBDMS) EtherAlcoholsAlcoholRequires catalytic DDQ in MeCN-H₂O or THF-H₂O. rsc.orgresearchgate.net

DDQ is an effective reagent for promoting oxidative coupling reactions to form both carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are crucial for constructing complex molecular frameworks from simpler precursors.

C-C Bond Formation : DDQ facilitates intramolecular oxidative C-C bond formation, often referred to as Scholl-type reactions. rsc.orgsantiago-lab.com This has been employed in the synthesis of polycyclic aromatic systems, such as the conversion of an indole derivative into an indole-fluorene hybrid through an electrophilic attack on a nearby arene. rsc.org It can also be used for intermolecular couplings; for instance, DDQ in nitromethane can perform cross-dehydrogenative couplings by generating a reactive iminium ion intermediate. rsc.org

C-N Bond Formation : DDQ mediates the synthesis of nitrogen-containing heterocycles via oxidative C-N cross-coupling. beilstein-journals.orgnih.gov This metal-free approach is used to synthesize 1,2-disubstituted benzimidazoles through intramolecular C(sp²)–H amidation. beilstein-journals.orgnih.gov Similarly, a one-pot reaction between 2-aminobenzamides and aldehydes in the presence of DDQ yields substituted quinazolin-4(3H)-ones. beilstein-journals.orgnih.gov The proposed mechanism involves an initial hydride abstraction by DDQ to generate an intermediate that undergoes electrophilic intramolecular cyclization. beilstein-journals.orgnih.gov

Table 3: Examples of DDQ-Mediated Oxidative Coupling Reactions
Reaction TypeReactantsProduct TypeKey AspectReference
Intramolecular C-C Coupling (Scholl Reaction)Indole derivativeIndole-fluorene hybridFormation of a C-C bond via electrophilic attack. rsc.org
Intermolecular C-C CouplingN-phenylisoquinoline and Nitromethaneβ-nitroamineCross-dehydrogenative coupling via an iminium ion intermediate. rsc.org
Intramolecular C-N CouplingN-(2-(arylideneamino)phenyl)-p-toluenesulfonamides1,2-disubstituted benzimidazolesDDQ-mediated intramolecular C(sp²)-H amidation. beilstein-journals.orgnih.gov
Intermolecular C-N Coupling2-aminobenzamides and aldehydesquinazolin-4(3H)-onesOne-pot coupling reaction under mechanochemical conditions. beilstein-journals.orgnih.gov

As a Building Block for Heterocyclic Scaffolds

Beyond its role as a terminal oxidant, the structure of DDQ itself can be incorporated into newly formed molecules, positioning it as a valuable building block for the synthesis of complex heterocyclic scaffolds. In these reactions, portions of the DDQ molecule, particularly the dicyano-ethene unit, are transferred to the substrate.

DDQ plays an integral role in the construction of various nitrogen-containing heterocyclic systems, not by direct incorporation of its quinone ring, but by mediating oxidative cyclization reactions that form the core scaffold. beilstein-journals.orgnih.gov It has been successfully employed to synthesize 1,2-disubstituted benzimidazoles and substituted quinazolin-4(3H)-ones. beilstein-journals.org For example, the synthesis of quinazolin-4(3H)-ones is achieved through a one-pot coupling of 2-aminobenzamides with various aldehydes in the presence of DDQ. beilstein-journals.org This process demonstrates DDQ's function in facilitating the key bond-forming steps required to build these important heterocyclic structures. nih.gov

A notable application of DDQ as a building block is in the synthesis of 2,3-dicyanofurans. organic-chemistry.orgnih.gov A facile, metal-free method has been developed where DDQ undergoes an oxidative coupling with α-carbonyl radicals generated from β-diketones or simple ketones. organic-chemistry.orgacs.org This one-step process can achieve yields of up to 95%. organic-chemistry.orgnih.gov Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) from the ketone to DDQ, generating a radical intermediate. organic-chemistry.org This is followed by hydride abstraction and a cyclization pathway that incorporates the dicyano moiety from DDQ into the final furan product. organic-chemistry.org This efficient protocol provides a powerful approach to constructing polysubstituted 2,3-dicyanofurans, which are valuable scaffolds in materials science. organic-chemistry.org

Table 4: Synthesis of 2,3-Dicyanofurans using DDQ as a Building Block
SubstrateProduct ScopeConditionsKey Mechanism StepReference
β-DiketonesPolysubstituted 2,3-dicyanofuransDDQ (3.0 equiv.), CH₃CNOxidative coupling of α-carbonyl radical to DDQ. organic-chemistry.org
Simple KetonesPolysubstituted 2,3-dicyanofuransDDQ (3.0 equiv.), CH₃CNRadical process and water-promoted C-C bond cleavage. organic-chemistry.orgnih.govacs.org
β-Keto thioamidesPolysubstituted 2,3-dicyanothiophenesDDQ, CH₃CNSimilar radical pathway leading to thiophene ring formation. organic-chemistry.orgnih.gov

Formation of Benzimidazoles and Quinazolinones

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has proven to be an effective reagent in the synthesis of nitrogen-containing heterocyclic compounds such as benzimidazoles and quinazolinones. These structures are significant scaffolds in medicinal chemistry.

DDQ facilitates the synthesis of 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones through intra- and intermolecular C–N coupling reactions. researchgate.net For instance, the reaction between o-phenylenediamines and aldehydes in the presence of DDQ leads to the formation of benzimidazoles. One study reported a mild and facile method for synthesizing a series of 2-substituted benzimidazoles from 1,2-diamino benzenes and various substituted aromatic aldehydes using DDQ in acetonitrile (B52724), achieving excellent yields. rsc.org DDQ's role can be as a Lewis acid to promote C-N bond formation or as an oxidant to induce the final cyclization step. researchgate.net In one pathway, the Schiff base formed from the condensation of an o-aminophenol with a benzaldehyde undergoes oxidative cyclization in the presence of DDQ to yield 2-arylbenzoxazoles, a related heterocyclic system. researchgate.net

Similarly, quinazolin-4(3H)-ones can be synthesized from 2-aminobenzamides and aldehydes. Research has demonstrated that DDQ can be effectively used for this transformation under solvent-free mechanochemical conditions (ball milling), highlighting a more environmentally friendly approach. researchgate.net The reaction of 2-amino-5-fluorobenzamide with various benzaldehydes containing bromo, ethyl, methyl, and other groups resulted in the corresponding cyclized quinazolinone products in good to excellent yields. researchgate.net

Below is a table summarizing the synthesis of these heterocycles using DDQ.

Starting MaterialsProduct TypeCatalyst/ReagentConditionsYield
1,2-Diamino benzenes and substituted aromatic aldehydes2-Substituted benzimidazolesDDQAcetonitrile, mild conditionsExcellent rsc.org
o-Phenylenediamines and aldehydes1,2-Disubstituted benzimidazolesDDQBall milling (solvent-free)Good to Excellent researchgate.net
2-Aminobenzamides and aldehydesQuinazolin-4(3H)-onesDDQBall milling (solvent-free)Good to Excellent researchgate.net

Cascade and Tandem Reactions Mediated by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

A cascade reaction, also known as a tandem or domino reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step, without the need to isolate intermediates. wikipedia.org DDQ is a valuable mediator for such efficient transformations, enabling the construction of complex molecular architectures from simple precursors in a single operation.

One notable application is the DDQ-mediated tandem reaction of o-hydroxyaryl enaminones with cycloheptatriene. researchgate.net This process provides an effective route to synthesize 3-(cycloheptatrienyl)-substituted chromones. The reaction proceeds through an oxidative coupling followed by an intramolecular annulation pathway, demonstrating good functional group tolerance and yielding products in moderate to excellent yields. researchgate.net

Another example involves a tandem reaction for the synthesis of 1-aza-anthraquinones and pyridocoumarins, which is mediated by a DDQ/tert-butyl nitrite (B80452) (TBN)/O₂ system. researchgate.net In this system, DDQ acts as a photocatalyst that is regenerated by the terminal oxidant, O₂, with TBN serving as an electron transfer mediator. researchgate.net This approach highlights the versatility of DDQ in more complex, multi-component reaction sequences that build intricate heterocyclic systems.

Catalytic Applications and Regeneration Strategies

While DDQ is a powerful oxidant, its stoichiometric use can be costly and can lead to purification challenges. nih.gov Consequently, significant research has focused on developing catalytic systems where DDQ is used in substoichiometric amounts and regenerated in situ by a terminal oxidant. This approach improves the economic and environmental viability of DDQ-mediated reactions. nih.govacs.org

The catalytic use of DDQ involves the oxidation of a substrate by DDQ, which is reduced to its hydroquinone form (DDQH₂). A co-oxidant, known as the terminal oxidant, is then used to re-oxidize DDQH₂ back to DDQ, thus completing the catalytic cycle. nih.gov

Several terminal oxidants have been successfully employed for this purpose:

Manganese Dioxide (MnO₂): MnO₂ has been shown to be an inexpensive and environmentally benign terminal oxidant for DDQ-catalyzed reactions. nih.govacs.org This system is effective for various transformations, including oxidative cyclizations, ether cleavages, and dehydrogenations. nih.gov For example, the conversion of dihydronaphthalene to naphthalene was achieved in 96% yield using catalytic DDQ with MnO₂. nih.gov While these reactions are generally slower than their stoichiometric counterparts, they offer comparable yields and easier product purification. nih.gov

Other Oxidants: Other reagents like nitric acid (HNO₃), ferric chloride (FeCl₃), and manganese(III) acetate (B1210297) (Mn(OAc)₃) have also been explored for regenerating DDQ. nih.gov However, their application can be limited by factors such as strong acidity (HNO₃), incompatible Lewis acidity (FeCl₃), or high cost (Mn(OAc)₃). nih.gov

The table below summarizes various DDQ-catalyzed reactions with terminal oxidants.

DDQ AmountTerminal OxidantSubstrate TypeReaction Type
SubstoichiometricMnO₂Alcohols, Ethers, DihydronaphthalenesOxidative cyclization, Deprotection, Dehydrogenation nih.govacs.org
CatalyticFeCl₃GeneralOxidation nih.gov
Catalytic[Bis(trifluoroacetoxy)iodo]benzeneIsochromansC(sp³)-H bond arylation researchgate.net

The use of molecular oxygen (from air) as the ultimate terminal oxidant is highly desirable due to its low cost and environmental friendliness. researchgate.netepa.gov Several aerobic catalytic systems featuring DDQ have been developed.

A biomimetic catalytic system has been reported that uses DDQ as the catalyst, molecular oxygen as the terminal oxidant, and iron(II) phthalocyanine (FeIIPc) as an electron-transfer mediator. rsc.org This system is effective for oxidative deprotection of p-methoxybenzyl (PMB) ethers, alcohol oxidation, and aromatization. rsc.org

Another versatile aerobic oxidation system employs catalytic amounts of both DDQ and tert-butyl nitrite (TBN) with molecular oxygen. researchgate.netepa.gov This method has been successfully applied to the selective oxidation of non-sterically hindered benzylic alcohols and the oxidative deprotection of PMB ethers. researchgate.net Similarly, a system using catalytic DDQ and sodium nitrite (NaNO₂) under aerobic conditions has been developed for oxidative allylation reactions. acs.org In these systems, molecular oxygen does not directly oxidize the reduced DDQH₂ but is involved in a cycle that regenerates the active oxidant. acs.org A proposed mechanism suggests that O₂ plays a critical role in forming NO₂, which in turn oxidizes DDQH₂ back to DDQ. acs.org

A further approach utilizes a combination of catalytic DDQ and nitric acid (HNO₃) with molecular oxygen for the selective and scalable aerobic oxidation of a wide range of benzylic, propargylic, and allylic alcohols. researchgate.net

Co-catalyst / MediatorTerminal OxidantReaction Type
Iron(II) phthalocyanine (FeIIPc)Molecular OxygenOxidative deprotection, Alcohol oxidation, Aromatization rsc.org
tert-Butyl nitrite (TBN)Molecular OxygenAlcohol oxidation, Oxidative deprotection researchgate.netepa.gov
Sodium nitrite (NaNO₂)Molecular OxygenOxidative allylation acs.org
Nitric Acid (HNO₃)Molecular OxygenOxidation of benzylic, propargylic, and allylic alcohols researchgate.net

Spectroscopic and Computational Studies of 2,3 Dicyano 1,4 Benzoquinone Interactions

Formation and Characterization of Charge Transfer Complexes

2,3-Dicyano-1,4-benzoquinone is a quintessential π-electron acceptor, readily interacting with electron-rich donor molecules to form intensely colored charge-transfer (CT) complexes. researchgate.net The formation of these complexes involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, DDQ. This interaction results in the creation of new, characteristic absorption bands in the electronic spectrum, which serve as a primary indicator of complex formation. tandfonline.com

The interaction between an electron donor and DDQ as an acceptor typically leads to the formation of a charge-transfer complex, which can be followed by the formation of radical ions. scielo.org.za The molecular composition of these complexes is a crucial parameter, and it is most commonly determined to be a 1:1 ratio between the donor and DDQ. mdpi.comresearchgate.netacs.org This stoichiometry is frequently confirmed using Job's method of continuous variation, where a physical property, such as absorbance, is plotted against the mole fraction of the constituents. scielo.org.zaresearchgate.net The resulting symmetrical curves, which exhibit a maximum at a mole fraction of 0.5, provide clear evidence for the 1:1 complex formation in solution. scielo.org.zaresearchgate.net This 1:1 stoichiometry has been consistently reported for DDQ complexes with a wide range of donors, including imipramine, alectinib (B1194254), o-phenylenediamine, and neostigmine (B1678181). tandfonline.comscielo.org.zaresearchgate.netacs.org

The formation of CT complexes between donors and DDQ is accompanied by distinct and measurable changes in their spectroscopic signatures.

UV-Visible (UV-Vis) Spectroscopy: The most prominent evidence for CT complex formation is the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is absent in the spectra of the individual donor or acceptor molecules. tandfonline.comresearchgate.net For instance, the complex between alectinib and DDQ in methanol (B129727) shows a new band with a maximum absorption (λmax) at 505 nm. researchgate.net Similarly, the neostigmine-DDQ complex exhibits its characteristic CT band at 460 nm in acetonitrile (B52724). tandfonline.com This new band arises from the electronic transition from the donor's HOMO to the acceptor's LUMO.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide insight into the electronic perturbations that occur upon complexation. In the ¹H NMR spectrum of the neostigmine-DDQ complex, notable shifts in the proton signals of the neostigmine moiety are observed compared to the free donor, indicating a transfer of charge. tandfonline.com Similar effects are seen in the ¹³C NMR spectrum, where signals of the complexed molecules are shifted slightly to a higher or lower field. tandfonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy detects changes in the vibrational frequencies of functional groups involved in the donor-acceptor interaction. For the quinine-DDQ complex, the characteristic C≡N stretching frequency of free DDQ at 2223 cm⁻¹ shifts to 2209 cm⁻¹. mdpi.com The C=O stretching band also shifts from 1674 cm⁻¹ in pure DDQ to a higher frequency upon complexation. mdpi.com These shifts confirm the charge transfer from the donor to the π-system of the DDQ molecule, altering its bond strengths and vibrational modes. acs.org

Donor MoleculeSolventCT λmax (nm)Key FTIR Shift (cm⁻¹)Reference
AlectinibMethanol505- researchgate.net
NeostigmineAcetonitrile460- tandfonline.com
Quinine--C≡N: 2223 → 2209 mdpi.com
Procainamide--C≡N: 2233 → 2216 mdpi.com

The stability and spontaneity of CT complex formation are quantified by various thermodynamic and kinetic parameters. The Benesi-Hildebrand equation is commonly employed to determine the formation constant (K_CT) and molar absorptivity (ε) from UV-Vis titration data. mdpi.comacs.orgtandfonline.com

The standard free energy change (ΔG°) of the complexation reaction is calculated from the formation constant and indicates the spontaneity of the process. mdpi.com Negative values for ΔG° suggest that the formation of the CT complex is a spontaneous and favorable reaction. mdpi.comasianpubs.org For example, the ΔG° for the Q-DDQ and Q-TCNQ complexes were calculated to be -3.1 x 10³ and -4.2 x 10³ kJ mol⁻¹, respectively. mdpi.com

Further thermodynamic parameters, such as the enthalpy (ΔH°) and entropy (ΔS°) of complex formation, can be determined by studying the temperature dependence of the formation constant using the van't Hoff equation. asianpubs.orgcerist.dz Studies on the interaction between DDQ and various porphyrins have shown that the reactions are exothermic (negative ΔH°) and the adducts have negative ΔG° values, confirming the favorability of the complex formation. asianpubs.org

Donor MoleculeSolventFormation Constant (K_CT) (L mol⁻¹)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Free Energy (ΔG°) (kJ mol⁻¹)Reference
AlectinibMethanol9.6 × 10²2.72 × 10³-16.98 researchgate.net
LinifanibMethanol1.2 × 10³3.05 × 10³- tandfonline.com
ProcainamideAcetonitrile0.1 × 10³14 × 10³- mdpi.com
O-phenylenediamineAcetonitrile125.09 × 10²-- acs.org
O-phenylenediamineMethanol56.50 × 10²-- acs.org

The polarity of the solvent plays a critical role in the kinetics and stability of charge-transfer complexes. researchgate.net Generally, the formation constant of the DDQ-donor complex increases with the increasing dielectric constant of the solvent. cerist.dz For instance, the CT complex formed between O-phenylenediamine (OPD) and DDQ was found to be more stable in acetonitrile (dielectric constant ε = 37.5) than in methanol (ε = 32.7), as evidenced by a higher formation constant in acetonitrile. acs.org This enhanced stability in more polar solvents is attributed to a greater interaction between the dipole of the donor-acceptor bond and the solvent molecules. acs.orgcerist.dz The rate of electron self-exchange between DDQ and its radical anion has also been shown to be dependent on solvent dynamics, rather than following the classical Marcus theory correlation with solvent polarity, indicating that solvent dynamical friction effects play a key role. rsc.org

Advanced Theoretical and Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, geometry, and reactivity of DDQ and its charge-transfer complexes. These theoretical studies provide molecular-level insights that complement and support experimental findings.

DFT calculations are widely used to investigate the properties of DDQ-based CT complexes. mdpi.com By optimizing the geometrical structures of the individual donor, acceptor, and the resulting complex, researchers can analyze changes in bond lengths and angles upon complex formation. researchgate.net For the alectinib-DDQ complex, computed geometrical parameters showed distinct variations compared to the individual reactants, confirming the structural changes upon interaction. researchgate.net

Furthermore, DFT is employed to calculate electronic properties that are central to understanding charge-transfer phenomena. The energies of the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor are crucial, as the HOMO-LUMO energy gap is related to the energy of the CT transition observed in UV-Vis spectra. nih.gov Mulliken atomic charge analysis can quantify the extent of charge transfer, with studies showing increased negative charge on the DDQ (acceptor) moiety and decreased negative charge (or increased positive charge) on the donor within the complex. researchgate.net Theoretical vibrational spectra calculated via DFT can be compared with experimental FTIR data to assign vibrational modes and confirm the nature of the interactions. acs.orgnih.gov The good agreement often found between experimental spectra and DFT-computed results validates the proposed structures and interaction mechanisms of the CT complexes. mdpi.comnih.gov

Molecular Orbital Analysis (HOMO-LUMO Interactions)

The reactivity and strong oxidizing nature of this compound (a common name for 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006), often abbreviated as DDQ) are fundamentally governed by its electronic structure, which can be effectively described by Frontier Molecular Orbital (FMO) theory. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For DDQ, its character as a potent electron acceptor (oxidizing agent) is explained by its exceptionally low-lying LUMO.

The benzoquinone ring is rendered highly electron-deficient by the cumulative electron-withdrawing effects of four key substituents: two chloro groups and two cyano groups. These groups significantly lower the energy of the π* antibonding orbitals of the quinone system. Consequently, the LUMO of DDQ is of very low energy, making it highly receptive to accepting electrons from other molecules, which act as electron donors.

In the context of its reactions, particularly the formation of charge-transfer (CT) complexes, the interaction is dominated by the transfer of electron density from the HOMO of a donor molecule to the LUMO of DDQ. The energy difference between the donor's HOMO and DDQ's LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap facilitates this electron transfer, leading to a more stable CT complex and often a lower activation barrier for subsequent chemical reactions. scienceopen.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the energies of these frontier orbitals. For instance, in the formation of a charge-transfer complex, the ionization potential (Ip) of the donor molecule, which is related to its HOMO energy, can be correlated with the energy of the charge-transfer transition. scielo.org.za The stability of the resulting complex is directly related to the extent of this orbital interaction.

ParameterDescriptionSignificance for DDQ Interactions
HOMO Highest Occupied Molecular Orbital; the orbital from which a molecule is most likely to donate electrons.In a reaction partner (donor), a high-energy HOMO is required for effective interaction with DDQ.
LUMO Lowest Unoccupied Molecular Orbital; the orbital to which a molecule is most likely to accept electrons.DDQ possesses a very low-energy LUMO, making it a strong electron acceptor (oxidant).
HOMO-LUMO Gap The energy difference between the HOMO of the donor and the LUMO of the acceptor (DDQ).A small gap indicates a favorable interaction, leading to the formation of stable charge-transfer complexes and facilitating subsequent reactions like hydride transfer. scienceopen.com

Linear Free Energy Relationships and Predictive Models for Reactivity

Linear Free Energy Relationships (LFERs) are powerful tools used to understand and predict how changes in the structure of a reactant affect the rate of a chemical reaction. For reactions involving DDQ, LFERs have been successfully established to create predictive models for its reactivity in C-H bond functionalization. nsf.govnih.govacs.org

A prominent example is the oxidation of toluene (B28343) and its derivatives by DDQ, which proceeds via a rate-determining hydride abstraction. researchgate.netresearchgate.net In these studies, the logarithms of the relative reaction rates (k_rel) for a series of substituted toluenes are plotted against the Hammett substituent constant (σ⁺). The σ⁺ value quantifies the ability of a substituent to stabilize an adjacent positive charge.

The observation of a linear correlation in such a plot provides strong evidence for the proposed mechanism. For DDQ-mediated oxidations, a large, negative ρ (rho) value is typically found. This indicates that the reaction is highly sensitive to substituent effects and that a significant positive charge develops in the transition state. researchgate.netresearchgate.net Electron-donating groups (which have negative σ⁺ values) stabilize this developing positive charge, thus accelerating the reaction rate. Conversely, electron-withdrawing groups destabilize the transition state and slow the reaction.

These computational and experimental LFERs have led to the development of predictive models for the reactivity of various C-H bonds with DDQ, based on the electronic properties of the substrate. nsf.govnih.gov By quantifying the relationship between substrate electronics and activation energy, these models allow for the rational prediction of reaction outcomes for new substrates without the need for extensive experimentation.

Substituted Toluene (X-C₆H₄CH₃)Substituent (X)Hammett Constant (σ⁺)Relative Rate (k_rel)
TolueneH0.001.0
4-Methyltoluene4-CH₃-0.3111.5
4-Methoxytoluene4-OCH₃-0.78436
4-Chlorotoluene4-Cl+0.110.41
4-Nitrotoluene4-NO₂+0.790.003
Data are representative examples illustrating the trend discussed in sources researchgate.netresearchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational methods used to investigate and visualize the nature of chemical bonds and other molecular interactions based on the topology of the electron density. These techniques have been applied to study the charge-transfer complexes formed between DDQ and various electron donors. mdpi.com

QTAIM defines atoms and bonds based on "critical points" in the electron density (ρ). A bond critical point (BCP) located between two atoms is a necessary indicator of a bonding interaction. The properties at the BCP, such as the electron density itself and the value of its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction (e.g., covalent vs. closed-shell interactions like hydrogen bonds or van der Waals forces).

NCI analysis, often visualized using the Reduced Density Gradient (RDG), complements QTAIM by graphically representing regions of non-covalent interactions in real space. mdpi.com The RDG isosurfaces are typically color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

In studies of DDQ charge-transfer complexes, QTAIM and NCI analyses have been used to identify the specific non-covalent forces that contribute to the stability of the complex. mdpi.com For example, analysis of the complex between Linagliptin and DDQ revealed the presence of hydrogen bonds, van der Waals contacts, and spatial effects that stabilize the association between the donor and acceptor molecules. mdpi.com These analyses provide a rigorous, physics-based picture of the subtle intermolecular forces that precede and influence the chemical reactivity of DDQ.

Analysis MethodInformation ProvidedApplication to DDQ Complexes
QTAIM Identifies bond critical points (BCPs) and characterizes the nature of interatomic interactions based on electron density topology.Confirms the presence and quantifies the strength of specific non-covalent interactions, such as hydrogen bonds, holding the donor and DDQ together. mdpi.com
NCI (RDG) Visualizes regions of space involved in non-covalent interactions and classifies them as attractive, repulsive, or weak.Provides a visual map of the van der Waals surfaces and hydrogen bonding interactions that contribute to the overall stability of the charge-transfer complex. mdpi.com

2,3 Dicyano 1,4 Benzoquinone in Materials Science and Advanced Applications

Organic Semiconductors and Conductive Polymers

Research into the direct application of 2,3-Dicyano-1,4-benzoquinone in organic semiconductors and as a primary component in conductive polymers is not extensively detailed in the available scientific literature. Its properties as a strong electron acceptor suggest potential utility in these fields, typically through the formation of charge-transfer complexes or as a functional moiety in larger polymer systems.

Charge-Transfer Complexes in Organic Electronics

While the broader class of benzoquinones is known to form charge-transfer complexes, specific studies detailing the electronic properties of charge-transfer complexes based on this compound are not prominently featured in the provided research. The formation of such complexes is a fundamental concept in organic electronics, where the interaction between an electron donor and an electron acceptor, like a quinone derivative, can lead to materials with semiconducting or conducting properties. The electron-withdrawing nature of the two cyano groups on the benzoquinone ring would facilitate the acceptance of electrons from a suitable donor molecule.

Precursor for Advanced Materials

This compound can serve as a precursor for the synthesis of more complex, functionalized materials for advanced applications. One notable example is its use in the functionalization of carbon nanotubes.

Role in Energy Storage Systems (e.g., Organic Batteries)

A significant application of this compound (referred to as DCBQ in some literature) is in the development of electrode materials for energy storage devices, particularly lithium-ion batteries (LIBs). To enhance the performance of organic cathode materials, which often suffer from issues like dissolution in electrolytes, quinone moieties can be integrated with conductive nanostructures.

In one study, 2,3-dicyano-p-benzoquinone was used to functionalize carbon nanotubes (CNTs), creating a composite material designated as CNTs–DCBQ. This functionalization is a strategy to mitigate the solubility of the quinone in the battery's electrolyte and improve cycling stability. The performance of this CNTs–DCBQ composite as a cathode material in a lithium-ion battery half-cell has been investigated, showing promising results for long-term cycling. researchgate.net

The research presented the following performance data for the CNT-DCBQ-based LIB half-cell:

Performance MetricValueConditions
Long Cycling Performance Not specifiedCurrent rate of 200 mA g⁻¹
Rate Performance Varied with current rateNot specified
Charge-Discharge Profiles Not specifiedCurrent rate of 10 mA g⁻¹
Cycling Stability StableCurrent rate of 200 mA g⁻¹

This table is based on the graphical data presented in the source and specific numerical values for capacity and cycle numbers were not provided in the snippet.

The study highlighted that the functionalization of carbon nanotubes with 2,3-dicyano-p-benzoquinone is a viable approach to developing stable and high-performance organic cathode materials for the next generation of lithium-ion batteries. researchgate.net

Host-Guest Chemistry and Supramolecular Assemblies

Based on the available research, there is no specific information detailing the role of this compound in the fields of host-guest chemistry and the formation of supramolecular assemblies.

Emerging Research Areas and Future Perspectives

Development of More Sustainable and Recyclable DDQ Systems

The cost and potential toxicity of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have spurred the development of methods that utilize catalytic amounts of DDQ in conjunction with a stoichiometric co-oxidant. youtube.cominnospk.com This approach not only makes the process more economical but also minimizes the environmental impact.

One successful strategy involves the aerobic catalytic oxidation of various substrates. This has been effectively applied to the selective oxidation of electron-rich benzyl (B1604629) methyl ethers and benzylic alcohols that are not sterically hindered. youtube.com Furthermore, this aerobic catalytic approach has been extended to the oxidative deprotection of p-methoxybenzyl ethers, yielding the corresponding alcohols with high selectivity. youtube.com

Another avenue for creating recyclable DDQ systems is through electrochemical regeneration. An efficient method for the oxidative coupling of arenes has been developed that relies on the electrochemical regeneration of DDQ under mild reaction conditions. nih.gov The reduced form of DDQ, the hydroquinone (B1673460), can be re-oxidized to DDQ using a suitable oxidant, allowing the catalytic cycle to continue. organic-chemistry.org Systems employing co-oxidants like manganese dioxide (MnO2) have also been explored, offering an economically and environmentally attractive alternative. nih.gov

These catalytic systems represent a significant step towards more sustainable chemical processes by reducing waste and the consumption of the primary oxidant.

Integration into Flow Chemistry and Continuous Processes

The integration of DDQ into flow chemistry and continuous processes is an emerging area with the potential to enhance reaction efficiency, safety, and scalability. A key strategy for this integration is the immobilization of the catalyst, which allows for its use in packed-bed reactors, simplifying product purification and catalyst reuse. goflow.at

Heterogeneous catalysis is particularly well-suited for continuous flow systems. eurekaselect.com By immobilizing DDQ or a catalytic system involving DDQ on a solid support, the reagent can be retained within the reactor while the reaction mixture flows through. beilstein-journals.org This approach offers several advantages, including improved mixing, enhanced heat transfer, and the ability to safely handle highly reactive intermediates. youtube.com

Exploration of Novel Reaction Pathways and Applications

Recent research has expanded the synthetic utility of DDQ by uncovering novel reaction pathways and applications beyond its traditional role as a dehydrogenating agent. youtube.com These new transformations often leverage the unique reactivity of DDQ to construct complex molecular architectures.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis, and DDQ has been shown to be an effective participant in these processes. organic-chemistry.org Upon visible-light excitation, the one-electron oxidizing capacity of DDQ is significantly enhanced. organic-chemistry.org This excited-state DDQ can convert a variety of organic molecules, including benzyls, heteroarenes, and olefins, into their corresponding radical cations. youtube.cominnospk.com These reactive intermediates can then participate in a range of bond-forming reactions, including the generation of carbon-carbon and carbon-heteroatom (C-N, C-O, C-Cl) bonds, which are valuable in the synthesis of natural products and other complex organic compounds. youtube.cominnospk.com

DDQ has also found application in a variety of oxidative C-C coupling reactions, such as the Scholl reaction. beilstein-journals.org Furthermore, it has been employed in mechanochemical C-N coupling reactions, offering a solvent-free and environmentally benign synthetic route. eurekaselect.com Other novel applications include its use in the synthesis of 8-azabicyclo[3.2.1]octanes and in promoting the Nazarov cyclization reaction through the oxidative cyclization of pentadienyl ethers. youtube.com

Novel Applications of DDQ
Reaction TypeSubstrate ClassKey FeatureReference
Visible-Light Photoredox CatalysisBenzyls, heteroarenes, olefinsGeneration of radical cations for C-C and C-X bond formation youtube.com, innospk.com, organic-chemistry.org
Mechanochemical C-N Coupling-Solvent-free reaction conditions eurekaselect.com
Nazarov CyclizationPentadienyl ethersOxidative cyclization youtube.com
Synthesis of 8-azabicyclo[3.2.1]octanesN-aryl pyrrolidines and silyl (B83357) enol ethersInter- and intramolecular Mannich-type reactions youtube.com

Q & A

Q. Critical Parameters :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Ensure inert atmosphere to prevent decomposition .

Basic: How does DDQ’s oxidative strength compare to other quinones, and how is this quantified experimentally?

Answer:
DDQ is a strong oxidant due to electron-withdrawing cyano and chloro groups. Its redox potential can be measured via cyclic voltammetry (CV):

  • CV Setup : Use a three-electrode system in anhydrous acetonitrile with 0.1 M TBAPF6 as the electrolyte. DDQ shows a reduction peak at −0.25 V vs. Ag/AgCl .

  • Comparative Analysis :

    QuinoneReduction Potential (V vs. Ag/AgCl)
    DDQ−0.25
    Tetrachloro-1,4-BQ−0.18
    1,4-Benzoquinone+0.10
    DDQ’s lower reduction potential indicates higher oxidative strength .

Advanced: What mechanistic insights explain DDQ’s role in asymmetric C–H activation reactions?

Answer:
In dual catalytic systems (e.g., photoredox/transition metal), DDQ acts as a hydrogen atom transfer (HAT) agent:

Oxidation Step : DDQ abstracts a hydrogen from tetrahydroisoquinolines (THIQs), generating a radical intermediate.

Radical Coupling : The radical reacts with arylboronic esters via copper-catalyzed enantioselective C–H arylation.

Regeneration : DDQ is reduced to DDQH2, which is reoxidized by a photosensitizer (e.g., Ru(bpy)₃²⁺) under visible light .

Q. Optimization Tips :

  • Use chiral tartaric acid derivatives to enhance enantioselectivity (up to 90% ee).
  • Maintain reaction temperature at 70°C to balance kinetics and stability .

Advanced: How can researchers mitigate contradictions in DDQ’s solubility data across literature sources?

Answer:
DDQ’s solubility varies due to solvent purity and hydration states. Methodological guidelines:

  • Anhydrous Solvents : Use freshly distilled benzene or dioxane for solubility >50 mg/mL .
  • Aqueous Systems : Avoid water due to hydrolysis (forms HCl and cyanide byproducts). For aqueous-organic mixtures, pre-dry DDQ via vacuum desiccation .
  • Validation : Confirm solubility via UV-Vis spectroscopy (λmax = 320 nm in acetonitrile) .

Advanced: What spectroscopic techniques are most effective for characterizing DDQ and its reaction intermediates?

Answer:

  • FT-IR : Identify nitrile stretches (C≡N) at ~2230 cm⁻¹ and quinone C=O at ~1670 cm⁻¹ .
  • NMR : Use ¹³C NMR in CDCl₃ to resolve cyano carbons (δ ~115 ppm) and quinone carbonyls (δ ~180 ppm) .
  • MS : High-resolution ESI-MS confirms molecular ion [M]⁻ at m/z 226.94 .

Q. For Transient Intermediates :

  • EPR Spectroscopy : Detect radical species (e.g., DDQH•) during HAT processes .

Basic: What safety protocols are essential for handling DDQ in laboratory experiments?

Answer:

  • Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to dust formation .
  • Storage : Keep in airtight containers under nitrogen to prevent moisture absorption .
  • Waste Disposal : Neutralize with aqueous NaHCO3 before disposal to detoxify cyanide byproducts .

Advanced: How does DDQ’s electronic structure influence its reactivity in dehydrogenation reactions?

Answer:
DDQ’s electron-deficient aromatic ring stabilizes transition states in dehydrogenation:

  • Frontier Molecular Orbitals (FMOs) : The LUMO (−3.2 eV) is localized on the quinone ring, facilitating electron acceptance.
  • Kinetic Studies : Rate constants for alcohol dehydrogenation correlate with substrate ionization potential (e.g., benzyl alcohol: k = 0.15 M⁻¹s⁻¹) .

Q. Experimental Design :

  • Use Hammett plots to predict substituent effects on reaction rates.
  • Combine with DFT calculations (e.g., B3LYP/6-31G*) to model transition states .

Advanced: What strategies resolve discrepancies in DDQ’s reported catalytic efficiency across different reaction media?

Answer:

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. DDQ’s efficiency is highest in dichloromethane (ε = 8.9) due to balanced polarity .
  • Additive Effects : Include Lewis acids (e.g., Sc(OTf)₃) to enhance substrate activation in non-polar media .

Basic: How is DDQ’s purity assessed, and what impurities are commonly observed?

Answer:

  • HPLC Analysis : Use a C18 column with acetonitrile/water (70:30). DDQ elutes at 6.2 min; common impurities include hydrolyzed products (e.g., 2,3-dichloro-1,4-benzoquinone) .
  • Titration : Iodometric titration quantifies active quinone content (>98% purity required for catalytic applications) .

Advanced: What are the limitations of DDQ in large-scale synthetic applications, and how can they be addressed?

Answer:

  • Limitations :
    • High cost due to multi-step synthesis.
    • Sensitivity to moisture and light.
  • Solutions :
    • Develop flow chemistry setups to improve yield and reduce degradation.
    • Replace with recyclable analogs (e.g., polymer-supported DDQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.